An In-Depth Technical Guide to the Synthesis of Flumethasone and its 17-Ketone Analogue
An In-Depth Technical Guide to the Synthesis of Flumethasone and its 17-Ketone Analogue
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flumethasone, a potent synthetic corticosteroid of the glucocorticoid family, is distinguished by its dual fluorine substitutions at the 6α and 9α positions, which significantly enhance its anti-inflammatory activity. While Flumethasone itself has seen clinical use, its derivatives serve as critical starting materials for other important pharmaceuticals. This guide provides a detailed exploration of the synthetic pathway to Flumethasone and the subsequent conversion to its 17-ketone analogue, a key intermediate in the synthesis of other advanced corticosteroids. We will delve into the strategic considerations behind each reaction step, offering insights into the chemical logic that underpins this complex synthesis.
Part 1: The Core Synthesis of Flumethasone
The industrial synthesis of Flumethasone is a multi-step process that typically begins with a readily available steroid precursor. A common and efficient starting material is 9β,11β-epoxy-17α,21-dihydroxy-16α-methylpregna-1,4-diene-3,20-dione 21-acetate (often referred to as 8DM acetate).[1][2] The synthesis hinges on the strategic introduction of two fluorine atoms and the subsequent opening of the epoxide ring.
Step 1: Enolization to Activate the C6 Position
The introduction of the first fluorine atom at the 6α-position requires the activation of this site. This is achieved by converting the 3-keto group into an enol ester.[3][4][5] This transformation is critical as it creates a nucleophilic double bond between C3 and C4, which can then react with an electrophilic fluorinating agent.
Protocol:
-
The starting material, 9β,11β-epoxy-17α,21-dihydroxy-16α-methylpregna-1,4-diene-3,20-dione 21-acetate, is dissolved in a mixture of N,N-dimethylacetamide (DMA) and pyridine.[6]
-
Benzoyl chloride is added to the solution, and the mixture is heated to approximately 80-85°C.[5][6]
-
The reaction proceeds to form the 3-enol benzoate.
Causality of Experimental Choices:
-
Pyridine: Acts as a base to facilitate the enolization and to neutralize the HCl generated during the reaction with benzoyl chloride.
-
Benzoyl Chloride: Forms a stable enol ester, which directs the subsequent electrophilic attack to the C6 position.
Step 2: Electrophilic Fluorination at C6
With the C6 position activated, an electrophilic fluorinating agent is introduced to install the first fluorine atom stereoselectively.[1]
Protocol:
-
The 3-enol benzoate from the previous step is dissolved in acetonitrile containing a small amount of water.
-
The solution is cooled, typically to around -5°C.
-
An electrophilic fluorinating agent, such as 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (Selectfluor®), is added.[3][6][7][8]
-
The reaction mixture is stirred until the fluorination is complete.
Causality of Experimental Choices:
-
Selectfluor®: This reagent is a powerful and relatively safe electrophilic fluorine source, known for its high efficiency and selectivity in fluorinating electron-rich substrates like enol esters.
-
Acetonitrile/Water: This solvent system provides good solubility for both the steroid and the fluorinating agent. The controlled temperature helps to manage the reactivity and prevent side reactions.
Step 3: Deprotection of the 3-Enol Ester
Following the successful introduction of the 6α-fluoro group, the enol ester at C3 must be removed to regenerate the 3-keto-Δ⁴ functionality.
Protocol:
-
The reaction mixture from the fluorination step is treated with an aqueous solution of sodium metabisulfite and ammonia.[6][8]
-
This hydrolysis step removes the benzoate group and yields 6α-fluoro-9β,11β-epoxy-17α,21-dihydroxy-16α-methylpregna-1,4-diene-3,20-dione 21-acetate.
Causality of Experimental Choices:
-
Sodium Metabisulfite and Ammonia: This combination provides a mild basic condition suitable for the hydrolysis of the enol ester without affecting other sensitive functional groups in the molecule.
Step 4: Epoxide Ring Opening and C9 Fluorination
The final key transformation in the synthesis of Flumethasone is the opening of the 9β,11β-epoxide ring with a fluoride source. This reaction simultaneously introduces the second fluorine atom at the 9α-position and generates the 11β-hydroxyl group, which is crucial for glucocorticoid activity.
Protocol:
-
The 6α-fluoro intermediate is treated with hydrogen fluoride (HF) in a solvent such as dimethylformamide (DMF) or in 70% hydrofluoric acid.[6][9]
-
The reaction is typically carried out at low temperatures (-10°C to -15°C) to control the highly reactive nature of HF.[9]
-
This step yields Flumethasone 21-acetate.
Causality of Experimental Choices:
-
Hydrogen Fluoride (HF): Serves as both the fluoride source and the acid catalyst for the epoxide ring opening. The stereochemistry of the attack leads to the desired 9α-fluoro and 11β-hydroxyl configuration.
Step 5: Hydrolysis of the 21-Acetate
To obtain Flumethasone free alcohol, the 21-acetate ester is hydrolyzed.
Protocol:
-
Flumethasone 21-acetate is treated with a base, such as methanolic potassium hydroxide, at low temperatures (-15°C to -5°C).[3]
-
The reaction is monitored by HPLC, and upon completion, the mixture is neutralized to yield Flumethasone.
Causality of Experimental Choices:
-
Methanolic Potassium Hydroxide: A standard reagent for the saponification of esters. The low temperature helps to prevent potential side reactions.
Visualizing the Flumethasone Synthesis Pathway
Caption: Synthetic pathway of Flumethasone.
Part 2: Synthesis of the 17-Ketone Analogue
The 17-ketone derivative of Flumethasone is a valuable intermediate for the synthesis of other corticosteroids, such as Fluticasone. The key transformation is the oxidative cleavage of the C17-C20 bond. This is typically achieved by first converting Flumethasone to its 17-carboxyl androsten analogue, often referred to as the "hydroxyacid".[1][3]
Step 1: Oxidative Cleavage to the 17-Carboxyl Androsten Analogue ("Hydroxyacid")
The dihydroxyacetone side chain at C17 of Flumethasone is susceptible to oxidative cleavage.
Protocol:
-
Flumethasone is suspended in a solvent such as tetrahydrofuran (THF).[3][8]
-
An aqueous solution of an oxidizing agent, such as periodic acid (HIO₄) or sodium periodate, is added slowly to the suspension.[1][8]
-
The reaction is stirred at a controlled temperature (e.g., 20°C) until completion, which can be monitored by HPLC.[3][8]
-
Upon completion, the product, 6α,9α-difluoro-11β,17α-dihydroxy-16α-methyl-17β-carboxy-androsta-1,4-diene-3-one, is precipitated and purified.[3]
Causality of Experimental Choices:
-
Periodic Acid: This is a specific and effective reagent for the cleavage of vicinal diols. In the case of the corticosteroid side chain, it cleaves the bond between C17 and C20 after initial oxidation.
Alternative One-Pot Hydrolysis and Oxidation
A more streamlined approach involves the simultaneous deacetylation of Flumethasone 21-acetate and oxidative cleavage.
Protocol:
-
Flumethasone 21-acetate is treated with methanolic potassium hydroxide in the presence of aqueous hydrogen peroxide.[3][6]
-
The reaction is carried out at a controlled temperature (e.g., 10°C).
-
After the reaction is complete, acidification of the mixture yields the desired "hydroxyacid".[3]
Causality of Experimental Choices:
-
Hydrogen Peroxide: In a basic medium, it acts as the oxidant for the cleavage of the side chain. This one-pot method improves process efficiency by combining two steps.
Step 2: Conversion to the 17-Ketone (Proposed Pathway)
The direct synthesis of the Flumethasone 17-ketone is not as widely documented as the "hydroxyacid." However, its formation can be logically deduced. The "hydroxyacid" is a β-hydroxy acid, which upon oxidation of the 17α-hydroxyl group would yield a β-keto acid. β-keto acids are known to be unstable and readily undergo decarboxylation to form a ketone.
Proposed Protocol:
-
The "hydroxyacid" (6α,9α-difluoro-11β,17α-dihydroxy-16α-methyl-17β-carboxy-androsta-1,4-diene-3-one) is dissolved in a suitable organic solvent.
-
A mild oxidizing agent, such as pyridinium chlorochromate (PCC) or a Swern oxidation, is used to selectively oxidize the 17α-hydroxyl group to a ketone.
-
The resulting β-keto acid intermediate would likely be unstable and undergo spontaneous decarboxylation upon gentle heating or during workup to yield the desired 6α,9α-difluoro-11β-hydroxy-16α-methyl-androsta-1,4-diene-3,17-dione (Flumethasone 17-ketone).
Causality of Experimental Choices:
-
Selective Oxidation: The choice of a mild oxidizing agent is crucial to avoid over-oxidation or other side reactions on the steroid nucleus.
-
Decarboxylation: The inherent instability of the β-keto acid intermediate drives the formation of the 17-ketone.
Visualizing the 17-Ketone Synthesis Pathway
Caption: Synthesis of Flumethasone 17-Ketone.
Quantitative Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Synthesis Step |
| Flumethasone | C₂₂H₂₈F₂O₅ | 410.45 | Epoxide opening with HF |
| Flumethasone 21-Acetate | C₂₄H₃₀F₂O₆ | 452.49 | Precursor to Flumethasone |
| 17-Carboxyl Androsten Analogue | C₂₁H₂₄F₂O₅ | 394.41 | Oxidative cleavage of Flumethasone |
| Flumethasone 17-Ketone | C₂₀H₂₂F₂O₃ | 352.38 | Decarboxylation of β-keto acid |
Conclusion
The synthesis of Flumethasone and its 17-ketone analogue is a testament to the elegance and precision of modern steroid chemistry. Each step is carefully designed to achieve high stereoselectivity and yield. Understanding the underlying principles of each reaction not only allows for the efficient production of these important pharmaceutical compounds but also provides a framework for the development of new synthetic routes and novel corticosteroid derivatives. The pathways outlined in this guide represent established and logical approaches to the synthesis of these complex molecules, providing a solid foundation for further research and development in the field.
References
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Thalén, B. A., Axelsson, B. I., Andersson, P. H., Brattsand, R. L., Nylander, B., & Wickström, L. I. (1998). 6 alpha-Fluoro- and 6 alpha,9 alpha-difluoro-11 beta,21-dihydroxy-16 alpha,17 alpha-propylmethylenedioxypregn-4-ene-3,20-dione: synthesis and evaluation of activity and kinetics of their C-22 epimers. Steroids, 63(1), 37–43. [Link]
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